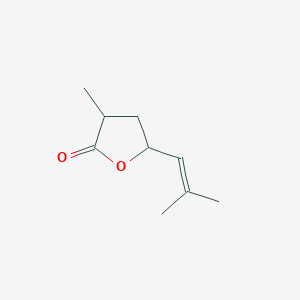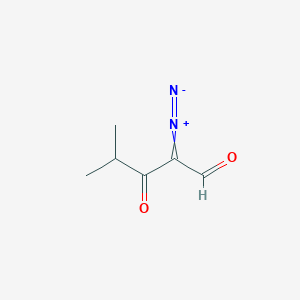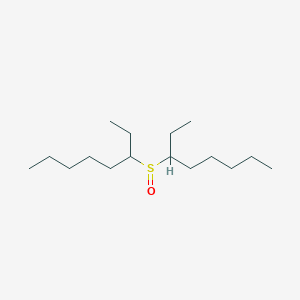![molecular formula C16H9F7O2 B12549741 Methanone, (4-fluorophenyl)[4-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]- CAS No. 143526-19-6](/img/structure/B12549741.png)
Methanone, (4-fluorophenyl)[4-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthanone, (4-fluorophényl)[4-(1,1,2,3,3,3-hexafluoropropoxy)phényl]- est un composé organique appartenant à la classe des aryl-phénylcétones. Ces composés sont caractérisés par un groupe cétone substitué par un groupe aryle et un groupe phényle. La présence d'atomes de fluor dans sa structure lui confère des propriétés chimiques uniques, ce qui en fait un sujet d'intérêt dans divers domaines scientifiques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse du Méthanone, (4-fluorophényl)[4-(1,1,2,3,3,3-hexafluoropropoxy)phényl]- implique généralement la réaction du chlorure de 4-fluorobenzoyle avec le bromure de magnésium de 4-(1,1,2,3,3,3-hexafluoropropoxy)phényle dans des conditions anhydres. La réaction est réalisée dans un solvant tel que le tétrahydrofurane (THF) à basse température pour garantir un rendement et une pureté élevés.
Méthodes de production industrielle : À l'échelle industrielle, la production de ce composé peut impliquer des réacteurs à écoulement continu pour maintenir un contrôle précis des conditions de réaction. L'utilisation de catalyseurs et de paramètres de réaction optimisés peut améliorer l'efficacité et la capacité de mise à l'échelle du procédé.
Types de réactions:
Oxydation : Le Méthanone, (4-fluorophényl)[4-(1,1,2,3,3,3-hexafluoropropoxy)phényl]- peut subir des réactions d'oxydation pour former les acides carboxyliques correspondants ou d'autres dérivés oxydés.
Réduction : Les réactions de réduction peuvent convertir le groupe cétone en un groupe alcool, conduisant à la formation d'alcools secondaires.
Substitution : Les atomes de fluor dans le composé peuvent participer à des réactions de substitution nucléophile, conduisant à la formation de divers dérivés substitués.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH4) ou l'hydrure de lithium et d'aluminium (LiAlH4) sont généralement utilisés.
Substitution : Des nucléophiles tels que les amines ou les thiols peuvent être utilisés dans des conditions basiques pour réaliser des réactions de substitution.
Principaux produits formés :
Oxydation : Acides carboxyliques ou cétones.
Réduction : Alcools secondaires.
Substitution : Aryl-phénylcétones substituées avec divers groupes fonctionnels.
4. Applications de la recherche scientifique
Le Méthanone, (4-fluorophényl)[4-(1,1,2,3,3,3-hexafluoropropoxy)phényl]- a des applications diverses dans la recherche scientifique :
Chimie : Utilisé comme élément constitutif dans la synthèse de molécules organiques complexes et de matériaux.
Biologie : Étudié pour ses activités biologiques potentielles, notamment l'inhibition enzymatique et la liaison aux récepteurs.
Médecine : Exploré pour son potentiel thérapeutique dans la découverte et le développement de médicaments.
Industrie : Utilisé dans la production de produits chimiques de spécialité et de matériaux avancés aux propriétés uniques.
5. Mécanisme d'action
Le mécanisme d'action du Méthanone, (4-fluorophényl)[4-(1,1,2,3,3,3-hexafluoropropoxy)phényl]- implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Les atomes de fluor améliorent l'affinité de liaison et la sélectivité du composé, conduisant à la modulation des voies biologiques. Les voies et les cibles exactes dépendent de l'application et du contexte d'utilisation spécifiques.
Composés similaires:
- Méthanone, (3-fluorophényl)(4-fluorophényl)-
- 4,4’-Difluorobenzophénone
- (4-fluorophényl)(pyridin-4-yl)méthanone
- Bis(4-fluorophényl)méthanol
Comparaison : Le Méthanone, (4-fluorophényl)[4-(1,1,2,3,3,3-hexafluoropropoxy)phényl]- est unique en raison de la présence du groupe hexafluoropropoxy, qui lui confère des propriétés chimiques et physiques distinctes. Cela le rend plus polyvalent dans diverses applications par rapport à ses analogues, qui peuvent manquer de tels groupes fonctionnels.
Applications De Recherche Scientifique
Methanone, (4-fluorophenyl)[4-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and advanced materials with unique properties.
Mécanisme D'action
The mechanism of action of Methanone, (4-fluorophenyl)[4-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
- Methanone, (3-fluorophenyl)(4-fluorophenyl)-
- 4,4’-Difluorobenzophenone
- (4-fluorophenyl)(pyridin-4-yl)methanone
- Bis(4-fluorophenyl)methanol
Comparison: Methanone, (4-fluorophenyl)[4-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]- is unique due to the presence of the hexafluoropropoxy group, which imparts distinct chemical and physical properties. This makes it more versatile in various applications compared to its analogs, which may lack such functional groups.
Propriétés
Numéro CAS |
143526-19-6 |
|---|---|
Formule moléculaire |
C16H9F7O2 |
Poids moléculaire |
366.23 g/mol |
Nom IUPAC |
(4-fluorophenyl)-[4-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]methanone |
InChI |
InChI=1S/C16H9F7O2/c17-11-5-1-9(2-6-11)13(24)10-3-7-12(8-4-10)25-16(22,23)14(18)15(19,20)21/h1-8,14H |
Clé InChI |
SCGHVSGVMZVXPW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)F)OC(C(C(F)(F)F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-ethyl-2-[(3S)-1-propylpyrrolidin-3-yl]phenol](/img/structure/B12549664.png)









![Urea, N-(2-benzo[b]thien-2-ylethyl)-N-hydroxy-](/img/structure/B12549730.png)

